BenchChemオンラインストアへようこそ!

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid

EGFR kinase inhibition NSCLC 4-anilinoquinazoline

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 1936035-47-0, C₇H₁₁NO₃, MW 157.17 g/mol) is a spirocyclic building block featuring a conformationally constrained oxetane-pyrrolidine fused ring system with a synthetically tractable carboxylic acid at the 8-position. This scaffold belongs to the oxa-azaspiro[3.4]octane family, whose parent core (2-oxa-6-azaspiro[3.4]octane, CAS 220290-68-6) has been validated as a privileged structural motif for generating epidermal growth factor receptor (EGFR) kinase inhibitors with improved drug-like properties versus the clinical agent gefitinib.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B13193115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C(C2(CN1)COC2)C(=O)O
InChIInChI=1S/C7H11NO3/c9-6(10)5-1-8-2-7(5)3-11-4-7/h5,8H,1-4H2,(H,9,10)
InChIKeyDNXHXSUPVUZTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid: A Dual-Heteroatom Spirocyclic Building Block for Medicinal Chemistry


2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 1936035-47-0, C₇H₁₁NO₃, MW 157.17 g/mol) is a spirocyclic building block featuring a conformationally constrained oxetane-pyrrolidine fused ring system with a synthetically tractable carboxylic acid at the 8-position . This scaffold belongs to the oxa-azaspiro[3.4]octane family, whose parent core (2-oxa-6-azaspiro[3.4]octane, CAS 220290-68-6) has been validated as a privileged structural motif for generating epidermal growth factor receptor (EGFR) kinase inhibitors with improved drug-like properties versus the clinical agent gefitinib [1]. The 8-carboxylic acid variant is available in both free acid and N-protected forms (Boc: CAS 1803608-20-9; Cbz: CAS 2110507-88-3), providing orthogonal protection strategies for library synthesis and lead optimization campaigns .

Why 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid Cannot Be Replaced by Generic Spirocyclic Building Blocks


Generic substitution among spirocyclic building blocks fails because the oxa-azaspiro[3.4]octane scaffold combines three non-interchangeable structural features: (i) the oxetane oxygen at position 2, which dramatically alters aqueous solubility (388 g/L computed for the parent scaffold, versus poor aqueous solubility for the all-carbon 6-azaspiro[3.4]octane analog ); (ii) the spirocyclic junction that enforces a rigid, three-dimensional exit-vector geometry distinct from regioisomeric oxa-azaspiro variants (e.g., 1-oxa-6-azaspiro[3.4]octane, CAS 130906-06-8) or non-spirocyclic azetidine building blocks [1]; and (iii) the 8-carboxylic acid handle that enables amide conjugation and salt formation not available on the parent scaffold . Critically, the parent 2-oxa-6-azaspiro[3.4]octane core incorporated into 4-anilinoquinazoline compound 21g demonstrated superior EGFR inhibitory activity relative to gefitinib along with improved water solubility — a dual advantage that cannot be assumed for regioisomeric or heteroatom-deleted analogs without equivalent validation data [2].

Quantitative Differentiation Evidence for 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid Versus Closest Analogs


EGFR Inhibitory Activity: 2-Oxa-6-azaspiro[3.4]octane-Derived Compound 21g vs. Gefitinib in Lung Cancer Cell Lines

In a direct head-to-head comparison, compound 21g — a 4-anilinoquinazoline derivative bearing the 2-oxa-6-azaspiro[3.4]octane substituent at the 6-position — exhibited higher EGFR inhibitory activity than the FDA-approved EGFR inhibitor gefitinib, while maintaining similar antitumor potency against the HCC827 (EGFR exon 19 deletion) and A549 (EGFR wild-type) non-small cell lung cancer cell lines [1]. Critically, compound 21g also demonstrated improved water solubility relative to gefitinib — a liability that limits the clinical formulation and bioavailability of the latter [1][2]. The 2-oxa-6-azaspiro[3.4]octane moiety was specifically identified as the optimal four-membered heterocycle substituent among the azaspirocycle and azetidine series evaluated, with the oxygen atom in the oxetane ring contributing to both enhanced solubility and retained target engagement [1].

EGFR kinase inhibition NSCLC 4-anilinoquinazoline gefitinib comparator

Aqueous Solubility: 2-Oxa-6-azaspiro[3.4]octane vs. All-Carbon 6-Azaspiro[3.4]octane

The introduction of the oxetane oxygen at position 2 of the spirocyclic scaffold produces a dramatic improvement in aqueous solubility compared to the all-carbon 6-azaspiro[3.4]octane analog. The parent 2-oxa-6-azaspiro[3.4]octane has a computed aqueous solubility of approximately 388 g/L at 25 °C and is experimentally confirmed as water-soluble by multiple vendors . In contrast, the all-carbon 6-azaspiro[3.4]octane (CAS 765-64-0, C₇H₁₃N, density 0.96 g/cm³) lacks solubility data in authoritative databases and is typically handled under inert atmosphere, indicating lower aqueous compatibility . This solubility enhancement is attributed to the hydrogen-bond acceptor capacity of the oxetane oxygen (HBA count = 2 for 2-oxa-6-azaspiro[3.4]octane vs. 1 for 6-azaspiro[3.4]octane) and the increased polarity reflected in the lower LogP (−0.58 for the oxa-derivative) .

aqueous solubility physicochemical properties spirocyclic building block oxetane effect

Carboxylic Acid Functional Handle: 8-COOH Derivative vs. Parent 2-Oxa-6-azaspiro[3.4]octane Scaffold

The 8-carboxylic acid group of the target compound provides a versatile synthetic handle that is entirely absent in the parent 2-oxa-6-azaspiro[3.4]octane scaffold (CAS 220290-68-6) . This carboxylic acid enables direct amide bond formation with amine-containing fragments, esterification for prodrug strategies, and salt formation for crystallization and formulation optimization . The compound is commercially supplied in three forms: free acid (CAS 1936035-47-0), N-Boc protected (CAS 1803608-20-9, MW 257.29), and N-Cbz protected (CAS 2110507-88-3, MW 291.3), enabling orthogonal deprotection strategies compatible with standard solid-phase and solution-phase peptide synthesis protocols [1]. The parent scaffold (CAS 220290-68-6) lacks this carboxyl functionality and can only be functionalized at the secondary amine (N-6 position), substantially limiting the scope of accessible derivatives .

synthetic handle amide coupling bioconjugation protected building block

Physicochemical Profile: pKa, LogP, and Drug-Likeness vs. All-Carbon 6-Azaspiro[3.4]octane

The replacement of a methylene group with an oxygen atom in the spirocyclic ring produces measurable shifts in key physicochemical parameters relevant to drug discovery. The parent 2-oxa-6-azaspiro[3.4]octane exhibits a predicted pKa of 10.55±0.20, compared to 11.41±0.20 for the all-carbon 6-azaspiro[3.4]octane — a ΔpKa of approximately 0.86 units that reduces the fraction of positively charged species at physiological pH (7.4) . The oxa-derivative shows a LogP of −0.58 (ACD/LogP) and XLogP3 of −0.3, placing it in a favorable range for CNS drug discovery (CNS MPO desirability: LogP < 3) [1]. The topological polar surface area (TPSA) of 21.3 Ų and zero rotatable bonds confer high ligand efficiency metrics suitable for fragment-based drug discovery [1]. The 8-carboxylic acid variant adds additional polarity and hydrogen-bonding capacity, further improving aqueous solubility at the cost of moderately increased TPSA, consistent with carboxylic acid-containing drug-like molecules [2].

pKa LogP Lipinski parameters drug-likeness CNS MPO

3D Conformational Diversity: Spirocyclic Fsp³ Advantage vs. Planar Aromatic Building Blocks

The 2-oxa-6-azaspiro[3.4]octane scaffold belongs to a class of spirocyclic building blocks specifically designed to increase the fraction of sp³-hybridized carbons (Fsp³) and three-dimensional character in drug candidates — a parameter inversely correlated with clinical attrition rates [1]. Carreira and coworkers demonstrated that oxa-azaspiro[3.4]octanes provide distinct exit-vector geometries that cannot be accessed with planar aromatic building blocks or monocyclic saturated heterocycles [2]. The rigid spirocyclic junction locks the oxetane and pyrrolidine rings into a fixed orthogonal orientation, providing a defined spatial relationship between the 6-NH and 8-COOH functionalization sites that is distinct from regioisomeric scaffolds (e.g., 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid, CAS 2137470-25-6) [3]. Incorporation of spirocyclic modules like oxa-azaspiro[3.4]octanes into drug candidates has been highlighted as a strategy to escape 'flatland' in medicinal chemistry, improving solubility, selectivity, and pharmacokinetic profiles through increased molecular complexity [2].

Fsp³ three-dimensionality fragment-based drug discovery spirocyclic scaffold

Synthetic Accessibility: Step-Economic Carreira Route vs. Multi-Step Literature Syntheses of Analogous Spirocycles

The 2-oxa-6-azaspiro[3.4]octane scaffold benefits from a robust, step-economic synthetic route established by Li, Rogers-Evans, and Carreira (Org. Lett. 2013), which enables the preparation of thia/oxa-azaspiro[3.4]octanes from readily available starting materials [1]. This methodology was specifically designed to produce multifunctional modules for drug discovery and has been adopted by Sigma-Aldrich in partnership with SpiroChem for commercial distribution of oxa-azaspiro[3.4]octane building blocks . Enantioselective approaches to the spirocycles have additionally been reported, enabling access to stereochemically defined variants [1]. This contrasts with many analogous spirocyclic systems (e.g., 5-azaspiro[3.4]octane-7-carboxylic acid or 2-azaspiro[3.4]octane-1-carboxylic acid) for which no comparable high-yielding, scalable route is publicly disclosed . The commercial availability of the 8-carboxylic acid variant in multiple protected forms (Boc, Cbz) through established vendors (Bidepharm, Smolecule, Sigma-Aldrich partner network) further reduces synthetic burden for end users .

synthetic methodology step-economic synthesis spirocyclization building block availability

Optimal Procurement and Application Scenarios for 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid Based on Differentiation Evidence


EGFR Kinase Inhibitor Lead Optimization Requiring Improved Solubility Over Gefitinib-Class Compounds

Medicinal chemistry teams pursuing next-generation EGFR inhibitors with improved developability profiles should prioritize the 2-oxa-6-azaspiro[3.4]octane scaffold over morpholine-containing analogs. The direct evidence from Zhao et al. (2013) demonstrates that replacing the morpholine ring of gefitinib with the 2-oxa-6-azaspiro[3.4]octane moiety (as in compound 21g) yields higher EGFR inhibitory activity with similar antitumor potency and improved water solubility [1]. The 8-carboxylic acid variant provides an additional conjugation handle for attaching warheads (e.g., in PROTAC designs), fluorophores for cellular imaging, or solubilizing groups — expanding the design space beyond what is achievable with the parent scaffold or morpholine-based inhibitors . This is the highest-confidence application scenario based on published comparative data.

Fragment-Based Drug Discovery (FBDD) Library Construction with 3D-Diverse, Soluble Building Blocks

The exceptional aqueous solubility (~388 g/L for the parent scaffold), low molecular weight (157.17 Da), zero rotatable bonds, and high Fsp³ make the 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid scaffold an ideal fragment library component [1]. Unlike planar aromatic carboxylic acids that dominate traditional fragment collections, this spirocyclic building block provides three-dimensional exit-vector geometry that has been specifically advocated for improving fragment hit quality and lead-likeness [2]. The carboxylic acid enables direct immobilization on amine-functionalized surfaces or resins for SPR-based fragment screening, while the N-6 position allows for subsequent elaboration of validated hits . Procurement of the N-Boc or N-Cbz protected forms is recommended for library synthesis to enable orthogonal deprotection and parallel chemistry workflows .

Parallel Library Synthesis and Structure-Activity Relationship (SAR) Exploration at Two Orthogonal Vectors

The dual functionalization sites (8-COOH and 6-NH) enable divergent parallel synthesis strategies that are not possible with the parent 2-oxa-6-azaspiro[3.4]octane (single vector) or the all-carbon 6-azaspiro[3.4]octane (single vector, poor solubility) [1]. Amide coupling at the 8-COOH position can proceed independently of N-6 functionalization (e.g., reductive amination, sulfonylation, or urea formation), enabling the construction of two-dimensional SAR matrices from a single building block . The oxetane oxygen ensures that both elaborated vectors retain favorable aqueous solubility — a persistent challenge in parallel library synthesis where increasing molecular weight and lipophilicity often lead to compound precipitation and assay interference [2]. Procurement teams should stock all three forms (free acid, N-Boc, N-Cbz) to maximize synthetic flexibility across different protecting group strategies .

CNS-Penetrant Drug Candidate Design Exploiting Low LogP and High Solubility

The combination of low predicted LogP (−0.58), low molecular weight (157.17 Da), high aqueous solubility, and zero rotatable bonds aligns favorably with CNS drug-likeness criteria, including the CNS MPO (Multiparameter Optimization) score [1]. The 2-oxa-6-azaspiro[3.4]octane scaffold's lower pKa (10.55 vs. 11.41 for the all-carbon analog) reduces the fraction of positively charged species at physiological pH, potentially improving blood-brain barrier penetration by minimizing P-glycoprotein recognition [2]. This application scenario is supported by class-level evidence for spirocyclic building blocks in CNS drug discovery and the specific physicochemical profile of the oxa-azaspiro scaffold, though direct in vivo brain penetration data for this specific scaffold has not been published .

Quote Request

Request a Quote for 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.